

An In-depth Technical Guide to 5-Bromo-2,3-dimethoxybenzonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Bromo-2,3-dimethoxybenzonitrile

Cat. No.: B065596

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential applications of **5-Bromo-2,3-dimethoxybenzonitrile**, a key building block in synthetic organic chemistry and pharmaceutical development.

Core Molecular Structure and Properties

5-Bromo-2,3-dimethoxybenzonitrile is a substituted aromatic compound with the chemical formula $C_9H_8BrNO_2$. Its structure features a benzene ring substituted with a bromo group at position 5, two methoxy groups at positions 2 and 3, and a nitrile group at position 1. This unique arrangement of functional groups imparts specific reactivity and makes it a valuable intermediate in the synthesis of more complex molecules.^[1]

The presence of the electron-withdrawing nitrile and bromo groups, combined with the electron-donating methoxy groups, influences the electronic properties and reactivity of the aromatic ring, making it amenable to various chemical transformations such as nucleophilic substitutions and coupling reactions.^[1]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and identifying data for **5-Bromo-2,3-dimethoxybenzonitrile** is presented in the table below. While specific experimental data for

the melting point of **5-Bromo-2,3-dimethoxybenzonitrile** is not readily available in the cited literature, the closely related compound, 5-Bromo-2-methoxybenzonitrile, has a reported melting point of 91-92 °C, suggesting a similar solid state for the target compound.[2]

Property	Value	Reference
IUPAC Name	5-Bromo-2,3-dimethoxybenzonitrile	N/A
CAS Number	164670-73-9	[1][3]
Molecular Formula	C ₉ H ₈ BrNO ₂	[1][3]
Molecular Weight	242.07 g/mol	[1][3]
Appearance	Off-white to light brown solid	[1]
Purity	≥ 95% (NMR)	[1]
Storage Conditions	Store at 0-8°C	[1]
SMILES String	Brc1cc(c(c(c1)C#N)OC)OC	[4]
InChI Key	NSLPEHVFBDYXDV-UHFFFAOYSA-N	[4]

While detailed, experimentally-derived spectra for **5-Bromo-2,3-dimethoxybenzonitrile** are not provided in the searched literature, the expected spectroscopic features can be inferred from its structure and data from analogous compounds.

- ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons and the two methoxy groups. The chemical shifts and coupling constants of the aromatic protons would be influenced by the positions of the bromo, methoxy, and nitrile substituents.
- ¹³C NMR: The carbon NMR spectrum would display nine unique signals corresponding to each carbon atom in the molecule, including the nitrile carbon, the four substituted and two unsubstituted aromatic carbons, and the two methoxy carbons.

- FTIR: The infrared spectrum would be characterized by a sharp absorption band around $2220\text{-}2240\text{ cm}^{-1}$ corresponding to the $\text{C}\equiv\text{N}$ stretching vibration of the nitrile group.[5] Bands corresponding to C-O stretching of the methoxy groups, C-Br stretching, and various aromatic C-H and C=C vibrations would also be present.[5]
- Mass Spectrometry: The mass spectrum would show a molecular ion peak (M^+) and a characteristic $\text{M}+2$ peak of nearly equal intensity, which is indicative of the presence of a bromine atom.

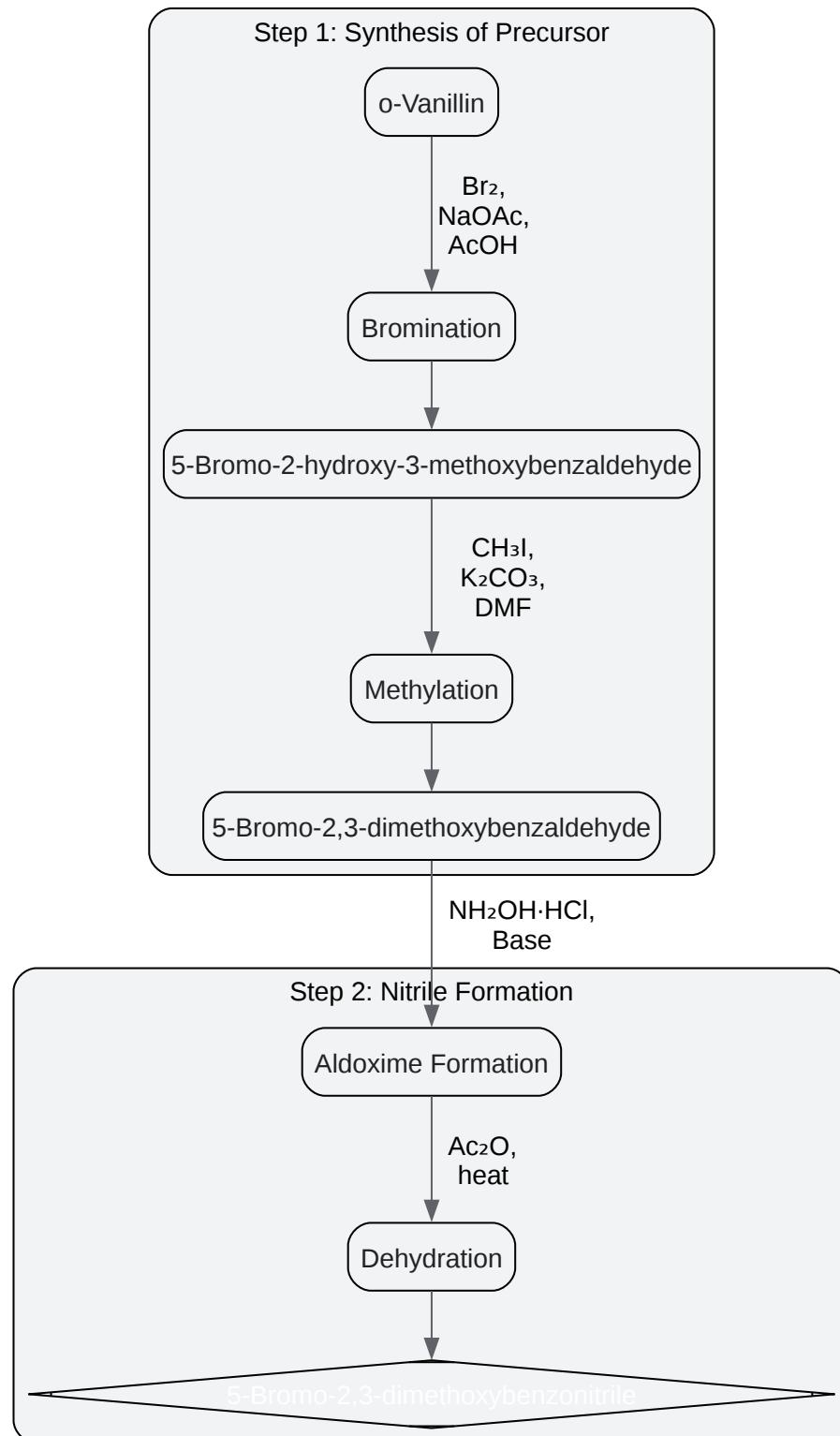
Experimental Protocols

Synthesis of 5-Bromo-2,3-dimethoxybenzonitrile

A plausible and efficient two-step synthesis of **5-Bromo-2,3-dimethoxybenzonitrile** can be adapted from the established synthesis of its aldehyde precursor, 5-bromo-2,3-dimethoxybenzaldehyde.[6]

Step 1: Synthesis of 5-Bromo-2,3-dimethoxybenzaldehyde[6]

- Bromination of o-vanillin: To a solution of o-vanillin (1.0 g, 6.58 mmol) and sodium acetate (1.67 g) in glacial acetic acid (20 mL), a solution of bromine (1.16 g, 7.25 mmol) in acetic acid (10 mL) is added.
- Work-up: After one hour, the solvent is removed under reduced pressure. The resulting residue is washed with water and extracted with dichloromethane. The organic extract is then washed with a 2% sodium carbonate solution and water, and subsequently dried over magnesium sulfate to yield 5-bromo-2-hydroxy-3-methoxybenzaldehyde.
- Methylation: To a solution of 5-bromo-2-hydroxy-3-methoxybenzaldehyde (1.0 g, 4.3 mmol) and potassium carbonate (0.893 g) in dry dimethylformamide (5 mL), methyl iodide (0.40 mL, 6.50 mmol) is added. The mixture is stirred for 4 hours at room temperature.
- Final Work-up: The reaction is quenched with water, and the organic phase is extracted with diethyl ether and dried over anhydrous sodium sulfate. Removal of the solvent yields 5-bromo-2,3-dimethoxybenzaldehyde as a white solid.


Step 2: Conversion of Aldehyde to Nitrile (Illustrative Protocol)

The conversion of the synthesized 5-bromo-2,3-dimethoxybenzaldehyde to the target nitrile can be achieved through a standard procedure, such as reaction with hydroxylamine followed by dehydration.

- Oxime Formation: The 5-bromo-2,3-dimethoxybenzaldehyde is dissolved in a suitable solvent like ethanol or pyridine, and an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium hydroxide or sodium acetate) is added. The reaction mixture is heated to form the corresponding aldoxime.
- Dehydration to Nitrile: The isolated aldoxime is then treated with a dehydrating agent. A common and effective reagent for this transformation is acetic anhydride, often with heating. Other reagents like thionyl chloride, phosphorus pentoxide, or various modern catalytic systems can also be employed.
- Purification: After the reaction is complete, the mixture is worked up by quenching with water and extracting the product with an organic solvent. The crude product is then purified by column chromatography or recrystallization to yield pure **5-Bromo-2,3-dimethoxybenzonitrile**.

The following diagram illustrates the logical workflow for the synthesis of **5-Bromo-2,3-dimethoxybenzonitrile**.

Synthesis Workflow for 5-Bromo-2,3-dimethoxybenzonitrile

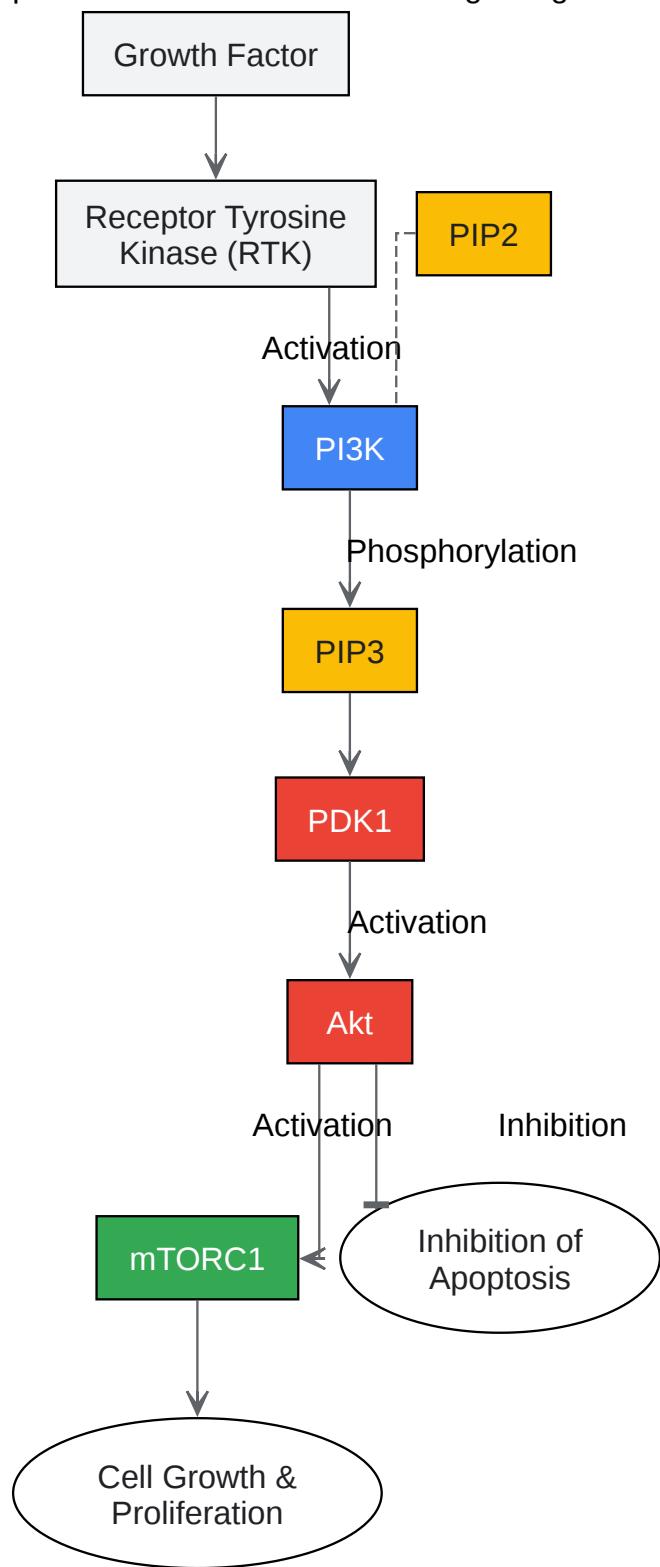
[Click to download full resolution via product page](#)

Caption: A two-step synthetic route to **5-Bromo-2,3-dimethoxybenzonitrile**.

Applications in Research and Development

5-Bromo-2,3-dimethoxybenzonitrile is a versatile building block primarily utilized in:

- Pharmaceutical Development: It serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its structural features are incorporated into molecules targeting a range of biological pathways, with particular mention in the development of drugs for neurological disorders.[1]
- Organic Synthesis: The compound is widely used in the construction of complex organic molecules, enabling researchers to explore novel chemical reactions and synthetic pathways.[1]
- Agrochemicals: It is employed in the preparation of new agrochemicals, contributing to the development of effective pesticides and herbicides for crop protection.[1]
- Material Science: The compound finds applications in the creation of advanced materials, including polymers and coatings.[1]


Potential Biological Signaling Pathways

While **5-Bromo-2,3-dimethoxybenzonitrile** is primarily a synthetic intermediate, the broader class of substituted benzonitriles and molecules derived from them have been shown to interact with various biological pathways. For instance, many biologically active compounds derived from such intermediates function by modulating key signaling cascades involved in cell growth, proliferation, and apoptosis.

A representative signaling pathway that is often a target in drug discovery efforts involving heterocyclic compounds synthesized from intermediates like **5-Bromo-2,3-dimethoxybenzonitrile** is the PI3K/Akt/mTOR pathway. This pathway is crucial for regulating the cell cycle and is frequently dysregulated in diseases like cancer.

The diagram below provides a simplified representation of the PI3K/Akt/mTOR signaling pathway, a common target for novel therapeutics.

Representative PI3K/Akt/mTOR Signaling Pathway

[Click to download full resolution via product page](#)

Caption: A simplified diagram of the PI3K/Akt/mTOR signaling cascade.

Conclusion

5-Bromo-2,3-dimethoxybenzonitrile is a valuable and versatile chemical intermediate with significant potential in the fields of pharmaceutical research, organic synthesis, and materials science. Its unique molecular structure provides a foundation for the development of a wide array of complex molecules with diverse applications. Further research into the synthesis of novel compounds derived from this scaffold is likely to yield new discoveries in medicine and technology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 5-溴-2-甲氧基苯甲腈 96% | Sigma-Aldrich [sigmaaldrich.com]
- 3. usbio.net [usbio.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Spectroscopic and Second Harmonic Generations Studies of 5-Bromo-2-Methoxybenzonitrile by DFT – Oriental Journal of Chemistry [orientjchem.org]
- 6. scielo.br [scielo.br]
- To cite this document: BenchChem. [An In-depth Technical Guide to 5-Bromo-2,3-dimethoxybenzonitrile]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b065596#5-bromo-2-3-dimethoxybenzonitrile-molecular-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com